4-Methoxy-2,3-dimethylbutanoic acid

説明

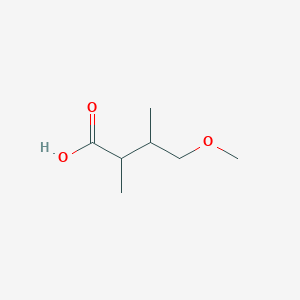

4-Methoxy-2,3-dimethylbutanoic acid (IUPAC name: 4-methoxy-2,3-dimethyl-4-oxobutanoic acid) is a branched-chain carboxylic acid with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160 Da . Its structure features:

- A methoxy group at position 2.

- Methyl groups at positions 2 and 3.

- A keto group at position 4 (4-oxo).

- A carboxylic acid functional group.

Key physicochemical properties include:

- LogP: 0.83 (moderate lipophilicity).

- Rotatable bonds: 4 (indicating moderate flexibility).

- Hydrogen bond donors/acceptors: 1/3.

- Polar surface area: 64 Ų (suggesting moderate solubility in polar solvents) .

This compound is used as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive keto and carboxylic acid groups.

特性

IUPAC Name |

4-methoxy-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(4-10-3)6(2)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKPGWZKMRBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dimethylbutanoic acid typically involves the esterification of 4-methoxy-2,3-dimethylbutanol with a suitable carboxylic acid derivative. One common method is the reaction of 4-methoxy-2,3-dimethylbutanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

4-Methoxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Methoxy-2,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism of action of 4-Methoxy-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-methoxy-2,3-dimethylbutanoic acid, differing primarily in substituents and functional groups:

Influence of Hydroxyl vs. Methoxy Groups

- Hydroxyl-rich analogs (e.g., (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid and 2,4-dihydroxy-3,3-dimethylbutanoic acid ) exhibit higher polarity and water solubility due to multiple hydrogen-bonding donors. These compounds are more suited for applications requiring aqueous solubility, such as drug formulations.

- Methoxy-containing compounds (e.g., the target compound) are less polar and more lipophilic, favoring membrane permeability and use in lipid-based drug delivery systems .

Impact of Keto and Dioxo Groups

- The 4-oxo group in this compound enhances electrophilicity at the β-position, making it reactive in nucleophilic additions (e.g., enolate chemistry) .

- 4-Ethoxy-3-methyl-2,4-dioxobutanoic acid features two oxo groups, increasing electrophilicity and reactivity in cyclization reactions. This compound is more reactive in forming heterocycles compared to the mono-oxo target compound.

Role of Dimethyl Substitutions

- Gem-dimethyl groups (e.g., 3,3-dimethyl in , and 17) stabilize carbocation intermediates and reduce rotational freedom, influencing reaction pathways. For example, pyrolysis studies of 4-benzoyl-3,3-dimethylbutanoic acid show that gem-dimethyl groups retard bicyclic reaction mechanisms compared to non-substituted analogs.

Amino and Salt Derivatives

- 4-Amino-3,3-dimethylbutanoic acid hydrochloride introduces basicity and salt formation, enhancing solubility in acidic environments. This contrasts with the neutral carboxylic acid group in the target compound, which remains unionized at physiological pH.

Thermal and Chemical Stability

- Pyrolysis Behavior: Compounds with benzoyl groups (e.g., 4-benzoyl-3,3-dimethylbutanoic acid ) undergo pyrolysis to form unsaturated lactones, while the target compound’s methoxy group may direct decomposition toward alternative pathways (e.g., demethylation or oxidation). Gem-dimethyl groups slow pyrolysis rates due to steric hindrance, as observed in .

生物活性

4-Methoxy-2,3-dimethylbutanoic acid (MDMBA) is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a branched carbon chain with a methoxy group and a carboxylic acid moiety. These functional groups are crucial for its biological activity, influencing its binding affinity to various molecular targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 158.18 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |

| Solubility | Soluble in polar solvents |

The biological activity of MDMBA is primarily attributed to its interaction with specific enzymes and receptors. The methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Research suggests that MDMBA may undergo metabolic transformations, leading to the formation of active metabolites that exert significant biological effects.

Antimicrobial Properties

Recent studies have indicated that MDMBA exhibits antimicrobial activity against various pathogens. For instance, derivatives of MDMBA have shown effectiveness against bacteria and fungi, suggesting potential applications in medicinal chemistry for developing new antimicrobial agents .

Anti-inflammatory Effects

MDMBA has been investigated for its anti-inflammatory properties. It appears to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that MDMBA can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Comparative Analysis with Similar Compounds

MDMBA can be compared with other structurally related compounds to understand its unique biological properties better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3,3-dimethylbutanoic acid | Similar methoxy group but different methyl positioning | Variations in reactivity and biological effects |

| 2,3-Dimethylbutanoic acid | Lacks the methoxy group | Different chemical behavior; limited biological activity |

| 4-Methoxybutanoic acid | Lacks additional methyl groups | Different physical and chemical properties |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study highlighted the efficacy of MDMBA derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting potential for development as a new class of antibiotics .

- Anti-inflammatory Mechanism Investigation : In vitro experiments demonstrated that MDMBA reduced the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This supports the compound's role as a potential anti-inflammatory agent .

- Cancer Cell Apoptosis Induction : Research on breast cancer cell lines showed that treatment with MDMBA led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a promising avenue for cancer therapy targeting specific pathways involved in cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。